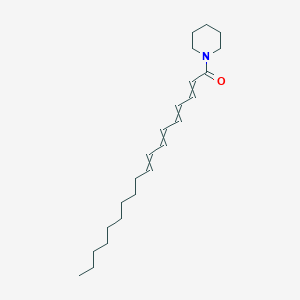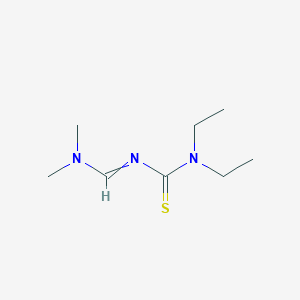
N'-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide is a chemical compound known for its unique structure and properties It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide typically involves the reaction of diethylamine with carbon disulfide to form diethylcarbamothioyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. These methods often involve the use of automated systems to precisely control the addition of reagents and the temperature, ensuring consistent product quality.
化学反应分析
Types of Reactions
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
相似化合物的比较
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the diethylcarbamothioyl group.
Diethylthiourea: Contains the diethylcarbamothioyl group but lacks the N,N-dimethyl substitution.
Thiourea: The simplest form, lacking both the diethyl and N,N-dimethyl substitutions.
Uniqueness
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide is unique due to the presence of both diethyl and N,N-dimethyl groups, which confer specific chemical and biological properties. These substitutions can enhance its reactivity and interaction with biological targets, making it a valuable compound in various applications.
属性
CAS 编号 |
808141-07-3 |
|---|---|
分子式 |
C8H17N3S |
分子量 |
187.31 g/mol |
IUPAC 名称 |
3-(dimethylaminomethylidene)-1,1-diethylthiourea |
InChI |
InChI=1S/C8H17N3S/c1-5-11(6-2)8(12)9-7-10(3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
VGUBUSHZXCQSJL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)N=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
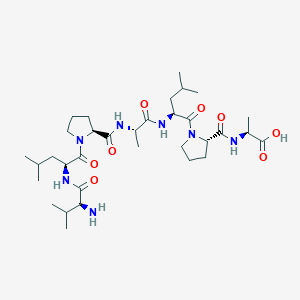
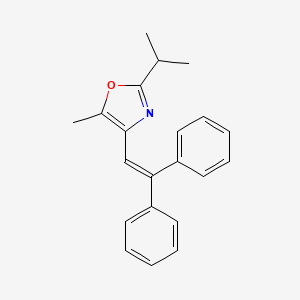
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
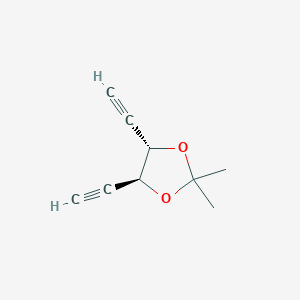
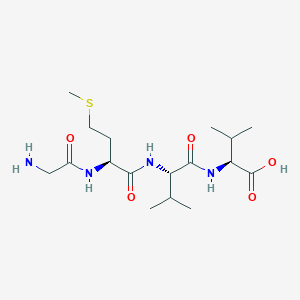
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)


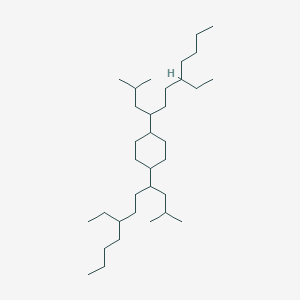
![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)

